molecular formula C10H5F2NO B1509996 5,7-Difluoroquinoline-6-carbaldehyde CAS No. 1185767-02-5

5,7-Difluoroquinoline-6-carbaldehyde

Cat. No.: B1509996
CAS No.: 1185767-02-5
M. Wt: 193.15 g/mol
InChI Key: PGRVOJQSRWSZKT-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline-6-carbaldehyde: is a fluorinated quinoline derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions and an aldehyde group at the 6 position

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or xenon difluoride.

  • Cyclization Reactions: Cyclization reactions involving precursors like 2,6-diaminopyridine can be employed to synthesize fluorinated quinolines.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be used to introduce fluorine atoms into the quinoline core.

Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine positions, often requiring strong nucleophiles and suitable reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: Strong nucleophiles like Grignard reagents, organolithium compounds, and transition metal catalysts.

Major Products Formed:

  • Oxidation: 5,7-Difluoroquinoline-6-carboxylic acid.

  • Reduction: 5,7-Difluoroquinoline-6-methanol.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,7-Difluoroquinoline-6-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications. Biology: The compound has been studied for its biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various drug candidates, especially those targeting bacterial and viral infections. Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • Quinoline: The parent compound without fluorine atoms.

  • 6-Fluoroquinoline: Fluorine at the 6 position only.

  • 8-Fluoroquinoline: Fluorine at the 8 position.

Uniqueness: 5,7-Difluoroquinoline-6-carbaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or singly fluorinated counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile offer numerous opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5,7-difluoroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRVOJQSRWSZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728290
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185767-02-5
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,7-Difluoro-6-vinyl-quinoline (iv) (614 mg, 3.21 mmol) was dissolved in dioxane (1.7 mL) and water (0.6 mL). 2,6-lutidine (0.761 mL, 6.42 mmol), sodium periodate (2.75 g, 12.85 mmol) and osmium tetroxide (653 mg, 0.064 mmol) were added to the previous solution. The RM was stirred at rt for 15 min. A precipitate was formed. Water was added to the RM and it was extracted twice with EtOAc. The organics were joined and washed with brine, dried over Na2SO4 and the solvent was removed. The residue was purified by MPLC with Hexane and EtOAc to give the title compound as a white solid (tR 1.2 min (conditions 2), MH+=244, 1H-NMR in DMSO-d6: 10.36 (s, 1H); 9.15 (s, 1H); 8.65 (d, 1H); 7.79 (d, 1H); 7.69 (dd, 1H)).
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0.761 mL
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
653 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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